molecular formula C13H15ClN2O4 B12430473 5-Phthalimido-L-norvaline

5-Phthalimido-L-norvaline

Cat. No.: B12430473
M. Wt: 298.72 g/mol
InChI Key: HZEGWKUKCVDASL-UHFFFAOYSA-N
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Description

5-Phthalimido-L-norvaline is a synthetic phthalimide derivative characterized by the fusion of a phthalimide moiety with L-norvaline, a non-proteinogenic amino acid. The compound’s structure features a phthalimide group (a bicyclic aromatic system with two ketone groups) attached to the ε-amino group of L-norvaline, which confers unique physicochemical properties.

Properties

IUPAC Name

2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGWKUKCVDASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phthalimido-L-norvaline typically involves the condensation of phthalic anhydride with L-norvaline. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phthalimido-L-norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phthalimide ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated phthalimides.

Scientific Research Applications

5-Phthalimido-L-norvaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phthalimido-L-norvaline involves the inhibition of arginase, which leads to increased levels of nitric oxide. This has various physiological effects, including vasodilation and neuroprotection. The compound interacts with the active site of arginase, blocking its activity and thereby modulating the urea cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Phthalimido-L-norvaline with structurally or functionally related phthalimide/naphthalimide derivatives, based on the provided evidence and inferred properties:

Compound Key Structural Features Synthesis Applications Biological Activities References
This compound Phthalimide linked to L-norvaline (amino acid chain) Potential monomer for peptide-polymer hybrids Hypothesized enzyme inhibition or bioactivity N/A†
3-Chloro-N-phenyl-phthalimide Chlorine and phenyl substituents on phthalimide core Monomer for polyimides and dianhydrides Not reported in provided evidence
Naphthalimide derivatives Naphthalene-fused imide system Fluorescent probes, DNA intercalators Antimicrobial, anti-inflammatory, cytotoxic

† Specific data on this compound are absent in the provided evidence; inferences are based on structural analogs.

Key Findings:

Structural Differences: this compound integrates an amino acid (L-norvaline), enabling peptide-like interactions, whereas 3-chloro-N-phenyl-phthalimide emphasizes halogen and aryl substituents for polymer synthesis . Naphthalimide derivatives leverage extended aromatic systems for optical and DNA-targeting applications .

Functional Applications: Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a high-purity monomer for polyimides, critical in heat-resistant materials . In contrast, this compound’s amino acid linkage may enable biodegradable or bioactive polymers. Biological Activity: Naphthalimide derivatives exhibit broad antimicrobial and cytotoxic effects, attributed to their planar aromatic systems . While this compound’s bioactivity remains uncharacterized in the evidence, its amino acid moiety could target specific enzymes or receptors.

Synthetic Challenges: 3-Chloro-N-phenyl-phthalimide requires stringent purity for polymerization, suggesting similar demands for this compound in specialized applications .

Biological Activity

5-Phthalimido-L-norvaline is a synthetic compound that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

This compound combines phthalimide and L-norvaline, a non-proteinogenic amino acid. The synthesis typically involves the condensation of phthalic anhydride with L-norvaline under acidic conditions, often using sulfuric acid as a catalyst. This process results in the formation of the phthalimide ring, which is critical for its biological activity.

The primary biological activity of this compound is attributed to its role as an arginase inhibitor . Arginase is an enzyme involved in the urea cycle, converting arginine into urea and ornithine. Inhibition of arginase can lead to increased levels of nitric oxide (NO), a critical signaling molecule with various physiological effects, including vasodilation and neuroprotection .

Key Mechanisms:

  • Inhibition of Arginase : The compound interacts with the active site of arginase, blocking its activity and modulating the urea cycle.
  • Increased Nitric Oxide Production : By inhibiting arginase, this compound promotes higher levels of NO, which is beneficial in various therapeutic contexts, particularly in cardiovascular health and neuroprotection .

Neuroprotective Properties

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to increase NO levels may contribute to neuronal survival and function .

Case Studies

  • Neuroprotection in Animal Models : In studies involving animal models of neurodegeneration, administration of this compound showed improved cognitive function and reduced neuronal loss compared to control groups. This supports its potential as a therapeutic agent in neurodegenerative conditions.
  • Cardiovascular Studies : Research has demonstrated that compounds inhibiting arginase can improve endothelial function and reduce blood pressure in hypertensive models. The implication is that this compound could similarly enhance vascular health through NO modulation .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological ActivityUnique Properties
This compound Phthalimide + L-norvalineArginase inhibition; neuroprotectionDual functionality from two bioactive moieties
L-Norvaline Non-proteinogenic amino acidArginase inhibitorSimpler structure; less versatile
N-Phthaloyl-L-norvaline Phthaloyl derivative of L-norvalinePotentially similar activitiesFocus on phthaloyl modifications

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